

A Comparative Guide to the Analytical Profile of N-Ethylmethamphetamine and Its Alternatives

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Compound of Interest

Compound Name: N-Ethylmethamphetamine

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This guide provides a comprehensive comparison of the analytical data for **N-Ethylmethamphetamine** (NMEA), a secondary aliphatic amine, with its common alternatives, diethylamine (DEA) and dimethylamine (DMA). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical and spectral properties of these compounds for identification, quantification, and quality control purposes.

Physicochemical Properties

N-Ethylmethamphetamine is a colorless, volatile, and flammable liquid with a characteristic amine-like odor.[1][2] It is soluble in water and is classified as a corrosive compound.[1] The following table summarizes and compares the key physicochemical properties of **N-Ethylmethamphetamine** with diethylamine and dimethylamine.

| Property | N-Ethylmethanamine | Diethylamine | Dimethylamine |
|-----------------------|---------------------------------------|-------------------------------------|------------------------------------|
| Molecular Formula | C ₃ H ₉ N[3][4] | C ₄ H ₁₁ N[5] | C ₂ H ₇ N[6] |
| Molecular Weight | 59.11 g/mol [3][4][7] | 73.14 g/mol [8] | 45.08 g/mol |
| Boiling Point | 36-37 °C[3][4][7] | 55-56 °C[5][8] | 7 °C |
| Melting Point | ~ -71 °C[3][4] | -50 °C[5][8] | -93 °C |
| Density | 0.688 g/mL at 25 °C[3] | 0.707 g/mL at 25 °C[8] | 0.680 g/mL at 0 °C |
| Refractive Index | n _{20/D} 1.374 | n _{20/D} 1.385[8] | n/a |
| Vapor Pressure | 8.53 psi at 20 °C[7] | 180 mmHg at 20 °C[8] | 1520 mmHg at 25 °C |
| pKa of Conjugate Acid | 10.9 (25 °C)[3] | 10.93 | 10.73 |
| Flash Point | < -34 °C[3] | < -28 °C | Gas |
| Solubility in Water | Highly soluble[3] | Miscible[5] | Very soluble |

Analytical Characterization of N-Ethylmethanamine

The structural elucidation and identification of **N-Ethylmethanamine** are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **N-Ethylmethanamine** shows four distinct signals, corresponding to the four different chemical environments of the hydrogen atoms.[9] The integrated signal proton ratio is 3:1:2:3, which aligns with its structural formula.[9]
- ¹³C NMR:** The carbon-13 NMR spectrum displays three separate chemical shift lines, indicating the three different chemical environments of the carbon atoms in the molecule.[10]

2.2. Infrared (IR) Spectroscopy

The IR spectrum of **N-Ethylmethylanine** provides valuable information about its functional groups. Key absorption bands are expected for N-H, C-H, and C-N bond vibrations.^[11] The region from approximately 1500 to 400 cm^{-1} is considered the fingerprint region and is unique to the molecule, allowing for its specific identification.^[11]

2.3. Mass Spectrometry (MS)

Mass spectrometry of **N-Ethylmethylanine** results in a distinctive fragmentation pattern. The molecular ion peak is observed, and the fragmentation typically involves the loss of alkyl groups.^[12] The base peak is often the m/z 44 ion, resulting from the loss of a methyl group from the parent molecular ion.^[12]

Summary of Key Spectral Data for **N-Ethylmethylanine**:

| Spectroscopic Technique | Key Features and Observations |
|-------------------------|--|
| ^1H NMR | 4 principal peaks with an integrated ratio of 3:1:2:3. ^[9] |
| ^{13}C NMR | 3 distinct chemical shifts corresponding to the 3 different carbon environments. ^[10] |
| IR Spectroscopy | Characteristic absorptions for C-H stretching ($\sim 3000\text{-}2800\text{ cm}^{-1}$), N-H vibrations ($\sim 1650\text{-}1580\text{ cm}^{-1}$), and C-N stretching ($1250\text{-}1020\text{ cm}^{-1}$). ^[11] |
| Mass Spectrometry | Molecular ion peak and a base peak at m/z 44. ^[12] |

Experimental Protocols for the Analysis of Secondary Amines

A variety of analytical methods are available for the identification and quantification of secondary amines like **N-Ethylmethylanine** and its alternatives.

3.1. Chromatographic Methods

- Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Nitrogen-Specific Detector (NPD), is a common method for the analysis of volatile aliphatic amines.^[13] For enhanced sensitivity and specificity, GC can be coupled with Mass Spectrometry (GC-MS).^[8]
- High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for analyzing amines. Often, a derivatization step is employed to make the amines detectable by UV or fluorescence detectors, which increases the specificity and stability of the analysis.^[6] An ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has been developed for the rapid and sensitive determination of various amines, including **N-Ethylmethylaniline**, in water samples.^[14]

3.2. Spectroscopic Methods

As detailed in the previous section, NMR, IR, and MS are the primary spectroscopic methods used for the structural elucidation and confirmation of secondary amines.

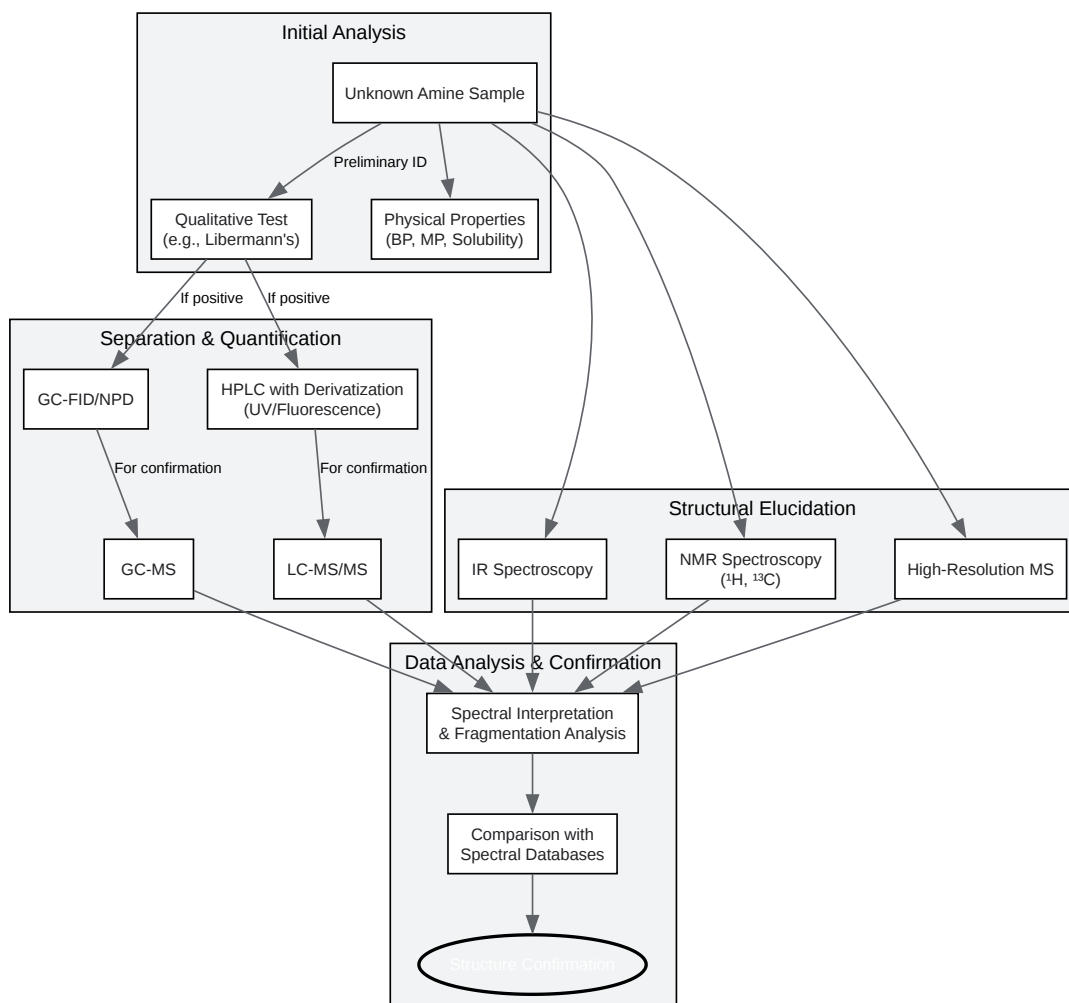
3.3. Qualitative Tests

- Libermann's Nitrosamine Test: This is a chemical test used to detect the presence of secondary amines. The reaction of a secondary amine with nitrous acid (generated in situ from sodium nitrite and an acid) forms a yellow oily N-nitrosamine. This product then gives a characteristic color change upon reaction with phenol and sulfuric acid, indicating a positive test.

Analytical Workflow for Secondary Amine Characterization

The following diagram illustrates a typical workflow for the characterization and identification of a secondary amine sample.

Analytical Workflow for Secondary Amine Characterization

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